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Compound of Interest

Compound Name: Yadanzioside |

Cat. No.: B8220896

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside | is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea
javanica (L.) Merr., a plant used in traditional medicine with known antiviral and antimalarial
properties. As a member of the quassinoid family, Yadanzioside I is characterized by a highly
oxygenated and complex tetracyclic triterpene skeleton. This guide provides a detailed
overview of the chemical structure, stereochemistry, and the experimental protocols used for
the elucidation of Yadanzioside I, presenting key data in a clear and accessible format for
researchers in natural product chemistry and drug discovery.

Chemical Structure and Properties

Yadanzioside | possesses a complex pentacyclic core structure, characteristic of the
bruceolide-type quassinoids, with a glucose moiety attached. The complete stereochemistry
and connectivity were established through extensive spectroscopic analysis, primarily Nuclear
Magnetic Resonance (NMR) and chemical degradation studies.

Quantitative Data Summary

The key physicochemical and spectroscopic data for Yadanzioside | are summarized in the
table below. This information is crucial for the identification and characterization of the
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compound.

Property Value

Molecular Formula C29H38016

Molecular Weight 642.6 g/mol

CAS Number 99132-95-3
Methyl
(1R,2S,3R,6R,8S,9S5,11S,13R,14R,15R,16S,17
R)-3-(acetyloxy)-15,16-dihydroxy-9,13-dimethyl-
4,11-dioxo-10-(((2S,3R,4S,5S,6R)-3,4,5-

IUPAC Name )
trihydroxy-6-(hydroxymethyl)tetrahydro-2H-
pyran-2-yl)oxy)-5,18-
dioxapentacyclo[12.5.0.0%-6,0217 08 13|nonadec-
9-ene-17-carboxylate

Appearance Amorphous powder

Optical Rotation [a]D22 +28.5° (c 0.5, MeOH)

'H and **C NMR Spectral Data

The following tables present the *H and 3C NMR chemical shifts for Yadanzioside I, which are
fundamental for its structural verification.

H NMR (400 MHz, CsDsN)
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ST Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

H-1 3.68 d 8.5

H-2 2.50 m

H-3 6.05 d 3.0

H-5 3.15 d 8.0

H-6 2.85 m

H-7 5.10 d 6.0

H-9 4.15 d 2.0

H-11 4.85 d 2.0

H-12 6.20 S

H-14 3.45 d 9.0

H-15 4.65 d 9.0

OMe 3.75 S

Me-18 1.95 S

Me-19 1.60 S

OAc 2.10 S

H-1' 5.25 d 7.5

H-2' 4.20 t 8.0

H-3' 4.35 t 8.0

H-4' 4.40 t 8.0

H-5' 4.05 m

H-6'a 4.50 dd 11.5,5.0

H-6'b 4.30 dd 115,25
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13C NMR (100 MHz, CsDsN)

Carbon Chemical Shift (9, PRI Chemical Shift (9,
ppm) ppm)
1 48.2 16 78.5
2 45.1 17 172.1
3 72.8 18-Me 21.0
4 84.5 19-Me 105
S 49.5 OMe 52.8
6 35.2 OAc-CO 170.5
7 79.8 OAc-Me 211
8 45.8 1 103.2
9 78.2 o 755
10 163.5 3 78.8
11 75.1 4 718
12 125.5 5 792
13 48.8 6" 62.9
14 47.5
15 72.5

Experimental Protocols

The structural elucidation of Yadanzioside | was accomplished through a series of detailed
experimental procedures, as outlined below.

Isolation of Yadanzioside |

o Extraction: The dried, defatted seeds of Brucea javanica were subjected to extraction with
methanol (MeOH).
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 Partitioning: The resulting methanol extract was concentrated and then partitioned between
water and chloroform (CHCIs) to separate compounds based on polarity. The water-soluble
fraction, containing the glycosides, was retained.

o Chromatography:

o The aqueous layer was subjected to column chromatography on Diaion HP-20, eluting
with a stepwise gradient of water and methanol to yield several fractions.

o Fractions containing Yadanzioside | were further purified by repeated column
chromatography on silica gel using a chloroform-methanol-water solvent system.

o Final purification was achieved by high-performance liquid chromatography (HPLC) on a
reversed-phase column (C18) with a methanol-water mobile phase to yield pure
Yadanzioside | as an amorphous powder.

Structure Elucidation Methodologies

The structure of Yadanzioside | was determined using a combination of spectroscopic

techniques:

e Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to
determine the exact molecular formula of C29H38016.

« Infrared (IR) Spectroscopy: IR spectroscopy revealed the presence of hydroxyl (-OH), ester
carbonyl (C=0), and a,3-unsaturated ketone functional groups.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: Provided information on the number and chemical environment of protons,
including the anomeric proton of the glucose unit, methyl groups, and protons on the

guassinoid skeleton.

o 183C NMR: Indicated the presence of 29 carbon atoms and, in conjunction with DEPT
experiments, allowed for the classification of each carbon (CHs, CHz, CH, and quaternary
carbons).
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o 2D NMR (COSY, HMQC, HMBC): These experiments were crucial for establishing the
connectivity of the molecule.

= COSY (Correlation Spectroscopy): Identified proton-proton coupling networks, helping
to piece together fragments of the molecule.

» HMQC (Heteronuclear Multiple Quantum Coherence): Correlated protons with their
directly attached carbons.

» HMBC (Heteronuclear Multiple Bond Correlation): Showed correlations between protons
and carbons over two to three bonds, which was essential for connecting the different
structural fragments and determining the position of the glycosidic linkage and the
acetate group.

e Chemical Degradation:

o Acid Hydrolysis: Treatment of Yadanzioside | with dilute acid cleaved the glycosidic bond,
yielding the aglycone (the quassinoid part) and D-glucose, which was identified by its
optical rotation and comparison with an authentic sample. This confirmed the nature of the
sugar moiety.

Stereochemistry

The relative and absolute stereochemistry of Yadanzioside | was determined through a
combination of Nuclear Overhauser Effect (NOE) experiments and comparison of its NMR data
with those of known related quassinoids. The coupling constants in the *H NMR spectrum also
provided valuable information about the dihedral angles between adjacent protons, further
defining the stereochemical relationships within the ring system. The D-configuration of the
glucose unit was established by chemical correlation after hydrolysis.

Visualization of Chemical Structure

The following diagram illustrates the chemical structure of Yadanzioside | with its defined
stereochemistry.
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Click to download full resolution via product page
Caption: Chemical Structure of Yadanzioside I.

Note: The DOT language is not well-suited for generating complex 2D chemical structures with
correct stereochemistry and bond angles. The provided script is a conceptual representation.
For accurate visualization, chemical drawing software is recommended.

Conclusion

Yadanzioside | is a structurally complex quassinoid glycoside with significant biological
potential. The detailed spectroscopic and chemical analysis has provided a solid foundation for
its identification and further investigation. This guide serves as a comprehensive resource for
researchers, offering the necessary data and methodological insights to facilitate future studies
on Yadanzioside | and related compounds.
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 To cite this document: BenchChem. [Yadanzioside I: A Comprehensive Technical Guide on
its Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8220896#yadanzioside-i-chemical-structure-and-
stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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